molecular formula C7H16OS B13904162 (S)-tert-Butyl isopropylsulfoxide

(S)-tert-Butyl isopropylsulfoxide

Cat. No.: B13904162
M. Wt: 148.27 g/mol
InChI Key: WRMMOAQTXSXZFW-VIFPVBQESA-N
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Description

(S)-tert-Butyl Isopropylsulfoxide is a chiral sulfoxide of interest in organic synthesis and pharmaceutical research. Chiral sulfoxides are widely recognized as versatile intermediates in asymmetric synthesis and can serve as chiral auxiliaries or ligands in catalytic reactions . They are pivotal in the synthesis of enantiomerically pure compounds, which are critical for the development of active pharmaceutical ingredients (APIs) and other fine chemicals. The tert-butyl and isopropyl groups confer significant steric hindrance, which can influence the diastereoselectivity and enantioselectivity of reactions. Researchers utilize this compound and similar sulfoxiales in explorations of novel synthetic pathways, including selective oxidation reactions and the construction of complex molecular architectures . This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or animal use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

Molecular Formula

C7H16OS

Molecular Weight

148.27 g/mol

IUPAC Name

2-methyl-2-[(S)-propan-2-ylsulfinyl]propane

InChI

InChI=1S/C7H16OS/c1-6(2)9(8)7(3,4)5/h6H,1-5H3/t9-/m0/s1

InChI Key

WRMMOAQTXSXZFW-VIFPVBQESA-N

Isomeric SMILES

CC(C)[S@](=O)C(C)(C)C

Canonical SMILES

CC(C)S(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of (S)-tert-Butyl isopropylsulfoxide

General Approach: Oxidation of Sulfides

A common synthetic strategy for sulfoxides, including (S)-tert-Butyl isopropylsulfoxide, involves the selective oxidation of the corresponding sulfide precursor. The sulfide, bearing the tert-butyl and isopropyl groups attached to sulfur, is oxidized to the sulfoxide using suitable oxidizing agents under controlled conditions to avoid overoxidation to the sulfone.

Typical Reaction Conditions
  • Reactants: Starting sulfide (1 mmol), oxidizing agent (1.2 mmol), carboxylic acid anhydride (1.1 mmol), and an adsorbent (e.g., 100 mg of 200-400 mesh size).
  • Solvent: Nonpolar organic solvents such as methylene chloride.
  • Temperature: Ambient temperature (~20 °C).
  • Reaction Time: Overnight stirring.
  • Work-up: Filtration followed by sequential washing with aqueous sodium bisulfite (NaHSO3), sodium bicarbonate (NaHCO3), and brine. Solvent removal under vacuum yields the sulfoxide product.
  • Yield: Typically over 80%, often exceeding 90% and up to 95% in optimized conditions.

This method is advantageous due to mild conditions and high selectivity, minimizing sulfone formation.

Chiral Synthesis via Enantioselective Oxidation

Research Findings and Analytical Data

  • Spectroscopic Data: Typical characterization involves IR, ^1H NMR, and mass spectrometry confirming the sulfoxide functional group and stereochemistry.
  • Purity: The product is substantially free of sulfone and unreacted sulfide, verified by chromatographic and spectral analysis.
  • Chirality Confirmation: Optical rotation and chiral chromatography are used to confirm the (S)-configuration.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl isopropylsulfoxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to a sulfone.

    Reduction: Reduction of the sulfoxide back to the sulfide.

    Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like thiolates or amines.

Major Products Formed

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the corresponding sulfide.

    Substitution: Formation of substituted sulfoxides or sulfides.

Scientific Research Applications

(S)-tert-Butyl isopropylsulfoxide has several applications in scientific research:

    Organic Synthesis: Used as a chiral auxiliary or reagent in asymmetric synthesis.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique stereochemistry.

    Biological Studies: Investigated for its effects on biological systems and potential therapeutic applications.

    Industrial Applications: Used in the synthesis of fine chemicals and intermediates.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl isopropylsulfoxide in chemical reactions typically involves the sulfoxide functional group. The sulfoxide can act as an electrophile or nucleophile, depending on the reaction conditions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide: A common solvent with similar sulfoxide functionality.

    Methyl phenyl sulfoxide: Another sulfoxide with different substituents.

    Ethyl methyl sulfoxide: A simpler sulfoxide with different alkyl groups.

Uniqueness

(S)-tert-Butyl isopropylsulfoxide is unique due to its chiral center and bulky tert-butyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing enantiomerically pure (S)-tert-butyl isopropylsulfoxide?

  • Methodological Answer : The synthesis typically involves asymmetric oxidation of tert-butyl isopropyl sulfide using chiral oxidizing agents (e.g., Sharpless conditions). Key steps include:

  • Use of titanium tetraisopropoxide and a chiral tartrate ligand to induce stereoselectivity .
  • Purification via recrystallization or chiral chromatography to ensure enantiomeric excess >98% .
  • Characterization by polarimetry and chiral HPLC to confirm optical purity .

Q. How can researchers confirm the stereochemical configuration of (S)-tert-butyl isopropylsulfoxide experimentally?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compares experimental spectra with DFT-calculated models to validate the (S)-configuration .
  • NMR spectroscopy : Use of chiral derivatizing agents (e.g., Mosher’s acid) to assign stereochemistry .

Q. What safety precautions are critical when handling tert-butyl derivatives in synthetic workflows?

  • Methodological Answer :

  • Storage : Keep in a freezer (-20°C) in airtight containers to prevent decomposition .
  • Handling : Use explosion-proof equipment and grounded metal containers to mitigate flammability risks .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile sulfoxide vapors .

Advanced Research Questions

Q. How do solvent effects influence the conformational stability of (S)-tert-butyl isopropylsulfoxide in solution?

  • Methodological Answer :

  • Dynamic NMR analysis : Monitor axial-equatorial isomerism at low temperatures (e.g., -40°C in CDCl₃) to assess energy barriers .
  • DFT calculations with explicit solvent models : Simulate solvent interactions (e.g., DMSO vs. hexane) to predict dominant conformers .
  • Dielectric constant measurements : Correlate solvent polarity with sulfoxide dipole moment alignment .

Q. What experimental strategies resolve contradictions in catalytic activity data for sulfoxide-mediated asymmetric reactions?

  • Methodological Answer :

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent) to identify confounding variables .
  • Kinetic Isotope Effect (KIE) Studies : Differentiate between rate-determining steps (e.g., oxidation vs. ligand exchange) .
  • Cross-validation with computational models : Compare experimental turnover frequencies with DFT-predicted activation energies .

Q. How can researchers optimize the enantioselectivity of (S)-tert-butyl isopropylsulfoxide in transition-metal-catalyzed reactions?

  • Methodological Answer :

  • Ligand screening : Test chiral phosphines or bisoxazolines to enhance stereocontrol in cross-coupling reactions .
  • In-situ kinetic resolution : Employ enzymes (e.g., lipases) to dynamically resolve intermediates during catalysis .
  • Pressure-tuning : Apply high-pressure conditions to shift equilibrium toward the desired enantiomer .

Data Contradiction and Reproducibility Analysis

Q. Why do reported yields for (S)-tert-butyl isopropylsulfoxide vary across studies using similar synthetic routes?

  • Methodological Answer :

  • Trace moisture sensitivity : Even minor water contamination can hydrolyze intermediates, reducing yield. Use Schlenk-line techniques for moisture-sensitive steps .
  • Oxygen quenching : Auto-oxidation of sulfides can compete with asymmetric oxidation. Add radical scavengers (e.g., BHT) to suppress side reactions .
  • Crystallization conditions : Polymorphism or solvate formation may lead to inconsistent isolated yields. Optimize solvent-antisolvent ratios .

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